3-Chloro-2-hydroxypropanal

Description

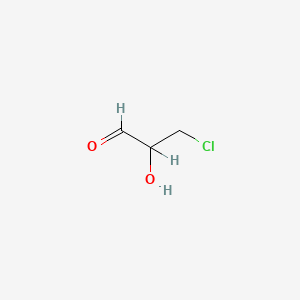

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxypropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-1-3(6)2-5/h2-3,6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVHCNKXFJLECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989483 | |

| Record name | 3-Chloro-2-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69519-13-7 | |

| Record name | 3-Chlorolactaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069519137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects of 3 Chloro 2 Hydroxypropanal

Enantiomeric Forms: (R)- and (S)-3-Chloro-2-hydroxypropanal

The two enantiomeric forms of 3-Chloro-2-hydroxypropanal are designated as (R)-3-Chloro-2-hydroxypropanal and (S)-3-Chloro-2-hydroxypropanal, based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral carbon atom determines the specific configuration of each enantiomer. These stereoisomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with other chiral molecules and polarized light.

Table 1: Properties of this compound Enantiomers

| Property | (R)-3-Chloro-2-hydroxypropanal | (S)-3-Chloro-2-hydroxypropanal |

|---|---|---|

| Molecular Formula | C₃H₅ClO₂ | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol | 108.52 g/mol |

| IUPAC Name | (2R)-3-chloro-2-hydroxypropanal | (2S)-3-chloro-2-hydroxypropanal |

| CAS Number | Not available | 86747-03-7 |

| Chirality | R-configuration | S-configuration |

Chiral Synthesis Methodologies for Stereoselective Production

The synthesis of enantiomerically pure forms of this compound is of significant interest for the preparation of optically active pharmaceuticals and other fine chemicals. Both enzymatic and asymmetric chemical synthesis strategies have been explored to achieve stereoselective production.

Enzymatic methods offer a green and highly selective route for the production of chiral compounds. One prominent strategy for obtaining (R)-3-Chloro-2-hydroxypropanal involves the kinetic resolution of its precursor, racemic 3-chloro-1,2-propanediol (B139630). This process utilizes microorganisms or isolated enzymes that preferentially act on one enantiomer of the racemic mixture, leaving the desired enantiomer unreacted and thus enriched.

Several microorganisms have been identified for their ability to selectively metabolize one enantiomer of 3-chloro-1,2-propanediol. For instance, research has shown that certain yeast strains, such as Saccharomyces cerevisiae, can preferentially degrade the (S)-enantiomer of 3-chloro-1,2-propanediol, allowing for the recovery of the (R)-enantiomer. acs.orgnih.gov Conversely, some bacterial strains, like those from the genus Pseudomonas, have been found to selectively degrade the (S)-enantiomer, which would also result in the enrichment of (R)-3-chloro-1,2-propanediol. nih.gov A patent describes a process for preparing (R)-3-chloro-1,2-propanediol by subjecting the racemic mixture to the action of a microorganism capable of selectively metabolizing the (S)-form. nih.gov

Once the enantiomerically enriched (R)-3-chloro-1,2-propanediol is obtained, it can be subsequently oxidized to the target molecule, (R)-3-Chloro-2-hydroxypropanal. This oxidation step can also be achieved using enzymatic methods, often employing alcohol dehydrogenases (ADHs). These enzymes can exhibit high stereoselectivity, oxidizing the primary alcohol group of (R)-3-chloro-1,2-propanediol to an aldehyde while preserving the stereochemistry at the chiral center. frontiersin.org The stereoselectivity of ADHs is a well-established principle in biocatalysis for the synthesis of chiral alcohols and carbonyl compounds. frontiersin.org

Table 2: Microbial Kinetic Resolution of (R,S)-3-Chloro-1,2-propanediol

| Microorganism | Selectively Metabolized Enantiomer | Enriched Enantiomer |

|---|---|---|

| Saccharomyces cerevisiae | (S)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol |

| Pseudomonas sp. | (S)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol |

| Alcaligenes sp. | (S)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol |

Asymmetric chemical synthesis provides an alternative pathway to enantiomerically pure compounds, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For the synthesis of chiral α-chloroaldehydes like this compound, several strategies can be envisioned.

One effective method is the direct enantioselective α-chlorination of an aldehyde. This approach has been successfully demonstrated using organocatalysis. organic-chemistry.org In this methodology, a chiral amine catalyst reacts with the parent aldehyde (in this case, 3-hydroxypropanal) to form a chiral enamine intermediate. This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in a stereocontrolled manner. Subsequent hydrolysis of the resulting α-chloroiminium ion furnishes the desired α-chloroaldehyde with high enantioselectivity. organic-chemistry.org This strategy offers a direct route to the target molecule from a simple, achiral precursor.

Another potential strategy involves the asymmetric functionalization of a suitable prochiral substrate. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of asymmetric synthesis of α-halocarbonyl compounds are well-established and could be adapted. acs.org These methods often rely on the use of chiral catalysts to control the addition of both the halogen and the hydroxyl group to a carbon-carbon double bond in a stereoselective manner.

Synthetic Methodologies for 3 Chloro 2 Hydroxypropanal

Chemical Synthesis Routes

The synthesis of 3-Chloro-2-hydroxypropanal, a bifunctional molecule containing aldehyde, hydroxyl, and chloro moieties, can be approached through several strategic pathways. These routes involve the careful introduction and manipulation of functional groups to achieve the target structure.

Halogenation-Based Approaches

These methods introduce the key chlorine atom onto a precursor molecule, which is then further transformed to yield the final aldehyde.

A theoretical pathway to this compound can be conceptualized starting from lactic acid (2-hydroxypropanoic acid). This multi-step approach first requires the formation of 3-chloro-2-hydroxypropanoic acid, also known as 3-chlorolactic acid. epa.govnih.gov This intermediate is a derivative of lactic acid where a chlorine atom replaces one of the hydrogens on the methyl group. nih.gov

The subsequent and most challenging step in this proposed synthesis is the conversion of the carboxylic acid group of 3-chlorolactic acid into an aldehyde. Chemically, this transformation is a selective reduction, not an oxidation. It requires a reagent that can reduce the carboxylic acid to an aldehyde without affecting the secondary alcohol or the carbon-chlorine bond. This is a notoriously difficult conversion to achieve with high selectivity. While specific, high-yield methods for this precise transformation are not widely documented, the conceptual pathway is outlined below.

Table 1: Conceptual Synthesis Route from Lactic Acid

| Step | Starting Material | Transformation | Intermediate/Product | Notes |

| 1 | Lactic Acid | Chlorination of the C3 position | 3-Chloro-2-hydroxypropanoic acid | Introduces the chlorine atom. |

| 2 | 3-Chloro-2-hydroxypropanoic acid | Selective Reduction of Carboxylic Acid | This compound | This step is chemically challenging due to the presence of other reactive functional groups. |

Selective Oxidation Pathways

A more practical and commonly employed strategy for synthesizing aldehydes is the selective oxidation of a corresponding primary alcohol. This approach is central to producing this compound from suitable chlorinated alcohol precursors.

The oxidation of 3-chloropropanol is a known method for producing 3-chloropropanal (B96773) . However, to synthesize the target molecule, This compound , the required starting material is not 3-chloropropanol, but rather 3-chloro-1,2-propanediol (B139630) . This diol possesses both a primary and a secondary hydroxyl group. The key to the synthesis is the selective oxidation of the primary alcohol at the C1 position to an aldehyde, while leaving the secondary alcohol at the C2 position untouched.

Pyridinium Chlorochromate (PCC) is a well-established reagent for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The reaction is typically carried out in an anhydrous solvent like dichloromethane.

Swern Oxidation offers a milder alternative for this transformation. This method uses oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an organic base such as triethylamine. It is known for its high selectivity for primary alcohols and its tolerance of a wide range of other functional groups.

The synthesis of the necessary precursor, 3-chloro-1,2-propanediol, can be achieved through several methods, including the hydrolysis of epichlorohydrin (B41342) or the chlorination of glycerol. google.com

The principle of selective oxidation extends to various other chlorinated alcohols, demonstrating the versatility of modern oxidative reagents. The choice of oxidant is critical for achieving high yields and preventing unwanted side reactions or cleavage of the carbon chain.

One relevant example is the enzymatic oxidation of 3-chloro-1,2-propanediol. Research has shown that galactose oxidase can stereospecifically oxidize (R)-3-chloro-1,2-propanediol to produce (R)-3-chloro-2-hydroxypropanal, while the (S)-enantiomer is not a substrate. dtic.mil This highlights the potential for biocatalysis in producing enantiomerically pure forms of the target compound.

Another approach involves using catalytic systems. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite, are highly effective for the selective oxidation of primary alcohols. researchgate.net Such systems can be adapted for diols under controlled, often biphasic, conditions to favor the formation of the hydroxyaldehyde over other products like lactones or dicarboxylic acids. researchgate.netacs.org

The table below summarizes various oxidation methods applicable to the synthesis of this compound and related compounds.

Table 2: Comparison of Selected Oxidation Methods for Chlorinated Alcohols

| Method/Reagent | Precursor | Product | Key Characteristics |

| Pyridinium Chlorochromate (PCC) | 3-chloro-1,2-propanediol | This compound | Standard, reliable method for primary alcohol to aldehyde conversion; requires stoichiometric amounts of chromium reagent. |

| Swern Oxidation | 3-chloro-1,2-propanediol | This compound | Mild conditions, high selectivity, avoids heavy metals; requires low temperatures and careful handling of reagents. |

| Galactose Oxidase | (R)-3-chloro-1,2-propanediol | (R)-3-chloro-2-hydroxypropanal | Enzymatic, highly enantioselective, and environmentally benign. dtic.mil |

| TEMPO/NaOCl | 3-chloro-1,2-propanediol | This compound | Catalytic, efficient, and avoids stoichiometric heavy metal oxidants; reaction conditions can be tuned for selectivity. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 2 Hydroxypropanal

Nucleophilic Addition Reactions at the Aldehyde Moiety

The chemical behavior of 3-chloro-2-hydroxypropanal is significantly influenced by the presence of an aldehyde functional group. This group's carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack. In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process is a fundamental reaction pathway for aldehydes. scribd.com182.160.97

Under basic conditions, a negatively charged nucleophile directly attacks the carbonyl carbon. 182.160.97 Conversely, under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. 182.160.97 For instance, the aldehyde group can react with alcohols or amines to form hemiacetals or imines, respectively. smolecule.com These reactions highlight the versatility of the aldehyde moiety in synthetic applications.

Halogen Substitution Reactions

The chlorine atom in this compound introduces another dimension to its reactivity, allowing for halogen substitution reactions. In these reactions, the chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This type of reaction is characteristic of alkyl halides and significantly broadens the synthetic utility of the parent molecule. For example, the chlorine atom can be substituted by a hydroxide (B78521) ion (OH⁻) to yield 3-hydroxypropanal (B37111).

Electrophilic and Radical Reaction Pathways

Beyond nucleophilic and substitution reactions, this compound can also participate in electrophilic and radical-mediated transformations, particularly in atmospheric and biological contexts.

Interactions with Hydroxyl Radicals (OH•)

Hydroxyl radicals (OH•) are highly reactive species present in the atmosphere and can initiate the degradation of organic compounds. The reaction between this compound and OH• radicals is expected to proceed via hydrogen abstraction or OH• addition to the molecule. Studies on similar compounds, such as hydroxyacetone (B41140) and various unsaturated alcohols, demonstrate that OH• can abstract a hydrogen atom from a C-H or O-H bond, or add across a double bond if present. acs.orgresearchgate.net For this compound, the most likely sites for hydrogen abstraction would be the aldehydic hydrogen, the hydrogen on the carbon bearing the hydroxyl group, and the hydrogens on the carbon bearing the chlorine atom. The relative rates of these abstraction pathways would determine the primary reaction products.

Reactions with Chlorine Atoms (Cl•)

Similar to hydroxyl radicals, chlorine atoms (Cl•) are also highly reactive radicals that can initiate oxidation of organic compounds in the atmosphere. The reactions of Cl• with chlorinated alkenes have been studied, and the primary mechanism involves the addition of the Cl• atom to the double bond or abstraction of a hydrogen atom. researchgate.net In the case of this compound, which is a saturated aldehyde, the reaction with Cl• would proceed through hydrogen abstraction. The presence of electron-withdrawing groups (chlorine and hydroxyl) can influence the bond dissociation energies of the C-H bonds, thereby affecting the site of Cl• attack.

Mechanistic Studies of Transformation Products and Intermediates

The formation and subsequent reactions of this compound are of interest in understanding the environmental fate and toxicology of certain industrial chemicals.

Formation as a Hydrolysis Product of Dichloropropenes (e.g., cis- and trans-1,3-Dichloropropene)

This compound is a known hydrolysis product of cis- and trans-1,3-dichloropropene epoxides. nih.govnih.govnih.gov These epoxides are formed from the metabolic activation of 1,3-dichloropropene (B49464), a soil fumigant, by cytochrome P-450 enzymes. nih.govqiboch.com The hydrolysis of these epoxides, a process that can be catalyzed by epoxide hydrolase, leads to the formation of this compound. nih.gov In a phosphate (B84403) buffer at pH 7.4, the decomposition of cis- and trans-1,3-dichloropropene epoxides yields this compound with a high yield (>99%). nih.gov This transformation is significant as it is considered a bioactivation pathway, where the resulting aldehyde is implicated in the mutagenicity of the parent dichloropropene. nih.govqiboch.comclu-in.orgepa.gov

| Precursor | Intermediate | Product | Significance |

| cis-1,3-Dichloropropene | cis-1,3-Dichloropropene epoxide | This compound | Metabolic bioactivation nih.govnih.gov |

| trans-1,3-Dichloropropene | trans-1,3-Dichloropropene epoxide | This compound | Metabolic bioactivation nih.govnih.govqiboch.com |

Formation from Enzymatic Degradation of Aldophosphamide (B1666838) to 3-Hydroxypropanal (HPA)

The formation of 3-hydroxypropanal (HPA) is a critical step in the in vivo metabolic pathway of the oxazaphosphorine class of cytostatics, such as cyclophosphamide. ecronicon.netoatext.com This process involves the enzymatic breakdown of the key pharmacologically active metabolite, aldophosphamide (ALD). mdpi.commdpi.com A significant distinction exists between the degradation of aldophosphamide in laboratory (in vitro) conditions and within a biological system (in vivo). irispublishers.com

In vitro, aldophosphamide typically undergoes a chemical process known as β-elimination, which yields phosphoramide (B1221513) mustard (PAM) and the toxic byproduct acrolein. ecronicon.netmdpi.comresearchgate.net However, research has demonstrated that this is not the primary pathway in vivo. ecronicon.netirispublishers.com Instead, the decomposition of aldophosphamide in the body is predominantly an enzymatic reaction. researchgate.netnih.gov

This enzymatic cleavage is catalyzed by phosphodiesterases (PDE), enzymes found in blood and tissues. oatext.commdpi.comecronicon.net These enzymes act on aldophosphamide, splitting it into two distinct products: the DNA-alkylating agent phosphoramide mustard (PAM) and the pro-apoptotic aldehyde 3-hydroxypropanal (HPA). nih.govecronicon.net This in vivo pathway is considered the crucial route for the generation of the therapeutically active metabolites. researchgate.netnih.gov The discovery of HPA as a metabolite was essential for developing a conclusive understanding of cyclophosphamide's mechanism of action. mdpi.com

The enzymatic reaction competes with other metabolic processes, including the detoxification of aldophosphamide by aldehyde dehydrogenases (ALDH) which converts it into the non-toxic carboxyphosphamide. mdpi.comecronicon.net The identification and quantification of HPA have been confirmed through methods such as High-Performance Liquid Chromatography (HPLC) analysis of serum samples, which showed a time-dependent increase in the concentration of the 2,4-dinitrophenylhydrazone derivative of 3-hydroxypropanal. mdpi.com

Detailed research findings on this enzymatic reaction are summarized in the table below.

| Parameter | Finding | Source(s) |

| Precursor Compound | Aldophosphamide (ALD) | mdpi.comnih.gov |

| Resulting Products | Phosphoramide mustard (PAM) and 3-hydroxypropanal (HPA) | nih.govecronicon.net |

| Enzyme Class | Phosphodiesterase (PDE) | mdpi.commdpi.comecronicon.net |

| Reaction Environment | In vivo (systemic circulation, tissues) | ecronicon.netirispublishers.com |

| Michaelis Constant (Km) | 1 mM (for the enzyme in human serum) | mdpi.com |

| Competing Pathway | Oxidation by aldehyde dehydrogenase (ALDH) | mdpi.comecronicon.net |

| Contrasting In Vitro Product | Acrolein (formed via β-elimination instead of HPA) | ecronicon.netmdpi.com |

This enzymatic formation of HPA is significant because HPA itself is a pro-apoptotic molecule. mdpi.comnih.gov It actively enhances the p53-controlled apoptosis that is initiated by the DNA damage caused by its co-product, phosphoramide mustard. irispublishers.comnih.govecronicon.net

Applications in Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Heterocycle Synthesis, including Enantioenriched Azetidines

3-Chloro-2-hydroxypropanal's structure makes it a potential building block for synthesizing heterocyclic compounds. The presence of chlorine, a good leaving group, and the hydroxyl and aldehyde functionalities allow for various cyclization strategies. While direct evidence for its use in synthesizing enantioenriched azetidines is not prevalent in the searched literature, the application of structurally similar compounds is well-documented and illustrates the synthetic utility of this class of molecules.

For instance, the related compound 3-chloropropanal (B96773) serves as a key intermediate in the preparation of enantioenriched azetidines. Azetidines are important four-membered heterocycles found in numerous biologically active compounds and are valuable in medicinal chemistry. researchgate.net The synthesis can be achieved with high stereoselectivity using chiral tert-butanesulfinamides, demonstrating how a chlorinated aldehyde can be effectively used to construct these strained ring systems. The reactivity of the azetidine (B1206935) ring is influenced by its significant ring strain, making it more stable than aziridines but reactive enough for further synthetic transformations. researchgate.net General methods for creating azetidines often involve the cyclization of 3-hydroxypropylamines, showcasing the importance of a three-carbon backbone with functionalities at the 1 and 3 positions for forming this specific heterocycle. rsc.org

Precursor in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The reactive nature of this compound and its isomers makes them valuable precursors in the production of specialty chemicals and agrochemical intermediates. smolecule.com The aldehyde group can undergo nucleophilic additions and oxidations, while the chloro- and hydroxy- groups provide sites for substitution and further derivatization.

Derivatives of closely related compounds have been explored for their potential in crop protection. Research has indicated that modifying the structure of chloro-hydroxy propenals can lead to derivatives with herbicidal properties, enhancing the efficacy of agricultural chemicals. For example, a study demonstrated the synthesis of 3-chloro-2-hydroxypropyl derivatives through the hypochlorination of allyl quaternary ammonium (B1175870) salts, which were then used to create cationic esters that improve the performance of agricultural formulations. Furthermore, the related intermediate, 3-chloropropanal, is utilized in the synthesis of pheromones and serves as a precursor for herbicides and pesticides.

Role in the Derivatization of Polyhydroxy Compounds for Advanced Materials and Drug Formulation Systems

This compound and its derivatives are employed in the chemical modification of polyhydroxy compounds, such as cellulose (B213188) and starch. This derivatization is crucial for creating advanced materials and systems for drug formulation. dtic.mil The reaction typically involves the formation of an ether linkage between the hydroxyl groups of the polymer and the carbon backbone of the chloro-hydroxy-propanal derivative.

A significant application is the preparation of cationic derivatives of these polysaccharides. Intermediates like 3-chloro-2-hydroxypropyl quaternary ammonium salts are synthesized and then reacted with polyhydroxy compounds. This process introduces a positive charge onto the polymer backbone, which can be essential in drug formulation and delivery systems. dtic.mil The modification of polysaccharides like starch and cellulose with these cationic derivatives leads to improved properties, such as altered water solubility and dispersibility, making them more effective for various industrial and pharmaceutical applications. dtic.mil

Synthetic Applications of Chiral this compound for Stereochemically Defined Organic Compounds

The existence of a stereocenter at the C2 position makes chiral this compound a valuable building block for asymmetric synthesis, enabling the creation of stereochemically defined organic compounds. nih.gov The specific spatial arrangement of the hydroxyl and chloro groups in an enantiomerically pure form, such as (2R)-3-chloro-2-hydroxypropanal, allows for highly selective transformations. nih.govmdpi.com

The use of chiral α-chloroaldehydes is a known strategy in organocatalytic reactions to produce enantiomerically-enriched building blocks that are well-suited for the synthesis of complex molecules like carbohydrates and iminosugars. The stereochemistry and functional groups of such compounds make them valuable for constructing enantiomerically pure molecules for use as pharmaceutical intermediates or fine chemicals. For example, the enzymatic oxidation of 3-chloro-1,2-propanediol (B139630) by galactose oxidase can stereospecifically yield L-3-halo-2-hydroxypropanals, demonstrating a biochemical route to these chiral synthons. dtic.mil Similarly, related chiral molecules like (S)-2-(Benzyloxy)-3-hydroxypropanal are used as intermediates in the synthesis of complex, chiral organic molecules and as precursors for pharmaceutical compounds.

Application of Related Sulfonate Derivatives (Sodium 3-Chloro-2-hydroxypropanesulfonate) in Material Science, e.g., for Investigating Nanoporosity of Cellulosic Fibers

A prominent application in materials science involves a sulfonate derivative, Sodium 3-chloro-2-hydroxypropanesulfonate. This compound is instrumental in studying the properties of cellulosic materials. Specifically, it has been used to prepare negatively charged probe particles to investigate the effect of the nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes. This process helps in understanding the surface chemistry and physical structure of cellulose at the nanoscale.

The molecular structure of Sodium 3-Chloro-2-hydroxypropanesulfonate contains a highly active halogen atom, a hydroxyl group, and a hydrophilic sulfonic acid group, making it a multifunctional material. It is also used to prepare surface-derivatized microcrystalline cellulose (MCC) particles that have a strong negative zeta potential.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 69519-13-7 | C₃H₅ClO₂ | 108.52 |

| (2R)-3-chloro-2-hydroxypropanal | Not Found | C₃H₅ClO₂ | 108.52 |

Table 2: Applications of this compound and its Derivatives

| Compound/Derivative | Application Area | Specific Use | Reference |

|---|---|---|---|

| 3-Chloropropanal (related compound) | Organic Synthesis | Intermediate for enantioenriched azetidines | |

| 2-Chloro-3-hydroxypropanal (isomer) | Agrochemicals | Precursor for agrochemical synthesis | smolecule.com |

| 3-Chloro-2-hydroxypropyl derivatives | Advanced Materials | Cationic derivatization of starch and cellulose | |

| Chiral this compound | Asymmetric Synthesis | Building block for stereochemically defined compounds | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Separation and Quantification in Complex Mixtures (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for isolating and quantifying 3-Chloro-2-hydroxypropanal, especially within complex chemical matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed for this purpose.

GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. For chloropropanols and related substances like this compound, derivatization is often necessary to improve volatility and detection sensitivity. gavinpublishers.comnih.gov This involves converting the polar hydroxyl group into a less polar, more volatile derivative, such as a heptafluorobutyryl ester. gavinpublishers.comnih.gov The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification and quantification. agriculturejournals.cz This technique has been successfully applied to determine levels of related chloropropanols in various food products and environmental samples. gavinpublishers.comagriculturejournals.czjsmcentral.org

HPLC is a versatile technique suitable for compounds that may be thermally unstable or not sufficiently volatile for GC analysis. For aldehydes like this compound, analysis often involves pre- or post-column derivatization to enhance detection, particularly for UV or fluorescence detectors. auroraprosci.comjascoinc.comwaters.comhitachi-hightech.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable, colored, and UV-active hydrazone derivatives. auroraprosci.comhitachi-hightech.comacs.org These derivatives can then be separated on a reverse-phase column (e.g., C18) and quantified. auroraprosci.comwaters.com

Application of HPLC with Specific Columns and Detection Methods for Derivatives (e.g., ELSD, UV detection for sulfonates)

The analysis of derivatives of this compound, such as its sulfonate form (sodium 3-chloro-2-hydroxypropane-1-sulfonate), demonstrates the specificity of HPLC methods. This anionic derivative can be effectively separated and analyzed using mixed-mode chromatography. sielc.com

A Newcrom BH mixed-mode column, which possesses both reverse-phase and ion-exchange characteristics, is suitable for retaining and separating such polar, ionic compounds. sielc.com Detection of these non-UV-absorbing derivatives can be achieved using an Evaporative Light Scattering Detector (ELSD). ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds without a chromophore. sielc.com Alternatively, if the derivative is modified to be UV-active or if analysis is performed at a low wavelength like 200 nm, UV detection can be employed. sielc.com For instance, when using a sulfuric acid buffer in the mobile phase instead of ammonium (B1175870) formate, the sulfonate derivative can be detected by UV at 200 nm. sielc.com

Table 1: HPLC Conditions for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Newcrom BH, 3.2x100 mm, 5 µm | Newcrom BH, 3.2x100 mm, 5 µm |

| Mobile Phase | Water and Acetonitrile (MeCN) with Ammonium Formate (AmFm) buffer | Water and Acetonitrile (MeCN) with Sulfuric Acid (H2SO4) buffer |

| Detection | Evaporative Light Scattering Detection (ELSD) | UV at 200 nm |

Data sourced from SIELC Technologies application note. sielc.com

Spectroscopic Characterization (e.g., NMR, FTIR) for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound (Cl-CH₂-CH(OH)-CHO), the proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments: the aldehydic proton (-CHO), the proton on the carbon bearing the hydroxyl group (-CH(OH)-), the protons of the chloromethyl group (-CH₂Cl), and the proton of the hydroxyl group (-OH). docbrown.info The chemical shifts and splitting patterns (multiplicity) of these signals are characteristic of their specific electronic environments and neighboring protons.

¹³C NMR: The carbon NMR spectrum would display three peaks, corresponding to the three non-equivalent carbon atoms: the carbonyl carbon (C=O), the carbon attached to the hydroxyl group (-CH(OH)-), and the carbon attached to the chlorine atom (-CH₂Cl). libretexts.orglibretexts.org The chemical shifts for these carbons fall into predictable ranges, confirming the presence of the aldehyde, alcohol, and chlorinated alkyl functionalities. libretexts.orglibretexts.org

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O (Aldehyde) | 190 - 200 |

| -CH(OH)- | 60 - 70 | |

| -CH₂Cl | 40 - 50 | |

| ¹H | -CHO (Aldehyde) | 9.5 - 10.0 |

| -CH(OH)- | ~4.0 - 4.5 | |

| -CH₂Cl | ~3.6 - 3.8 | |

| -OH | Variable (depends on solvent/concentration) |

Predicted ranges based on typical values for similar functional groups. docbrown.infolibretexts.orglibretexts.orgdocbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include a strong, broad O-H stretch from the hydroxyl group (around 3200–3600 cm⁻¹), a sharp and strong C=O stretch from the aldehyde carbonyl group (around 1720-1740 cm⁻¹), and a C-Cl stretch (around 550–750 cm⁻¹). These spectral fingerprints are crucial for confirming the compound's identity and assessing its purity by checking for the absence of bands from potential impurities.

Mass Spectrometry Approaches for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. When coupled with chromatographic separation (GC-MS or HPLC-MS), it provides unparalleled sensitivity and specificity for identification.

In mechanistic studies, MS has been pivotal. For example, research into the genotoxicity of the soil fumigant 1,3-dichloropropene (B49464) revealed that its metabolites, cis- and trans-1,3-dichloropropene epoxides, hydrolyze to form this compound. nih.govepa.govacs.orgcdc.gov This intermediate was identified as the key agent that reacts with DNA. nih.govacs.org Techniques like High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ES-MS) were used to analyze the reaction products between 2'-deoxyguanosine (B1662781) (a DNA building block) and the epoxides. nih.gov The mass spectra of the resulting adducts confirmed that this compound was the reactive species, providing crucial insight into the bioactivation mechanism of the parent compound. nih.govacs.org The mass spectrometer detects the molecular ion of the products and their fragmentation patterns, which serve as a structural fingerprint for identification. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 3 Chloro 2 Hydroxypropanal

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic landscape of 3-chloro-2-hydroxypropanal. While detailed studies specifically on this compound are not extensively published, analysis of its close analogs, such as 3-hydroxypropanal (B37111) and 3-bromopropanal, provides significant insight into the methods and expected results. researchgate.net

For a related compound, 3-bromopropanal, DFT calculations at the B3LYP/6-31G* level have been used to confirm its geometry and determine key bond lengths, such as 1.21 Å for the C=O bond and 1.93 Å for the C-Br bond, which indicate moderate polarity. Similar calculations for this compound would elucidate its bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Electronic property calculations reveal the distribution of electrons within the molecule, which is crucial for predicting reactivity. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates regions prone to electrophilic attack, while the LUMO energy points to sites susceptible to nucleophilic attack. Electrostatic Potential (ESP) maps can further visualize electron-rich (negative potential) and electron-poor (positive potential) regions, offering a guide for predicting site-specific reactions.

Basic computed properties for this compound have been determined and are available through chemical databases.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₅ClO₂ | guidechem.comchemspider.comnih.gov |

| Molecular Weight | 108.521 g/mol | guidechem.com |

| Exact Mass | 107.9978071 u | guidechem.comnih.gov |

| XLogP3-AA | -0.3 | guidechem.comnih.gov |

| Rotatable Bond Count | 2 | guidechem.com |

This table presents computationally derived properties for this compound.

Reaction Mechanism Predictions and Energetics (e.g., Density Functional Theory (DFT), Transition State Theory (TST))

DFT and Transition State Theory (TST) are cornerstone methodologies for investigating chemical reaction mechanisms and their kinetics. These approaches are used to map potential energy surfaces, identify transition states, and calculate activation energies, providing a quantitative understanding of reaction pathways.

While specific DFT studies on the reaction mechanisms of this compound are limited, research on analogous compounds demonstrates the application of these methods. For instance, theoretical studies on the reaction of hydroxyacetone (B41140) and other chlorinated molecules with hydroxyl (OH) radicals have been performed using methods like BHandHLYP/6-311++G(d,p) for geometry optimizations and CCSD(T) for more accurate energy calculations. acs.org Such studies typically reveal a stepwise mechanism involving the formation of a reactant complex, a transition state, and a product complex. acs.org

For atmospheric reactions, which are critical for volatile organic compounds, computational models can predict the kinetics. The reactions of chlorinated alkenes with atmospheric oxidants like O₃, OH, NO₃, and Cl have been investigated using both experimental and theoretical approaches. researchgate.netresearchgate.net For example, the reaction of 3-chloro-2-methyl-1-propene with the OH radical was studied using highly accurate electronic structure calculations, identifying multiple reaction complexes, transition states, and products. researchgate.net

In a biological context, this compound has been identified as a reactive intermediate formed from the hydrolysis of 1,3-D-epoxides. acs.org It acts as the derivatizing agent that reacts with deoxyguanosine (dGuo), suggesting its role in mutagenicity. acs.org The mechanism involves the addition of this compound to the N² and N7 positions of guanine. acs.org Computational modeling of this interaction could provide detailed energetics and structural information about the resulting DNA adducts.

Table 2: Common Computational Methods for Reaction Mechanism and Kinetics Studies

| Method | Application | Example Compound Studied |

|---|---|---|

| DFT (e.g., BHandHLYP, M06-2X) | Geometry optimization of reactants, transition states, and products. | Hydroxyacetone + OH acs.org |

| Coupled Cluster (e.g., CCSD(T)) | High-accuracy single-point energy calculations for refined energy profiles. | Hydroxyacetone + OH acs.org |

| Transition State Theory (TST) | Calculation of reaction rate coefficients, often including tunneling corrections. | Hydroxyacetone + OH acs.org |

| RRKM Theory | Prediction of pressure- and temperature-dependent rate constants for unimolecular reactions. | Chlorobenzene + OH researchgate.net |

This table outlines theoretical methods frequently applied to study the reactivity of small organic molecules, with examples from related compounds.

Solvent Effects and Regioselectivity Predictions (e.g., using Molecular Operating Environment (MOE) software)

Solvent plays a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can explicitly account for these effects. Software like the Molecular Operating Environment (MOE) can simulate solvent effects by calculating solvation free energies. DFT models can be combined with implicit solvent models (like the SMD model) or explicit solvent molecules to predict how the solvent environment influences reaction pathways and selectivity. researchgate.net

Regioselectivity, the preference for reaction at one site over another, is governed by subtle electronic and steric factors. For α,β-unsaturated aldehydes, DFT models (e.g., B3LYP/6-31G*) can be used to optimize molecular orbitals and analyze the HOMO/LUMO distribution to predict regioselectivity in nucleophilic attacks.

Studies on related aldehydes highlight the importance of computational predictions for selectivity. For example, in proline-catalyzed aldol (B89426) reactions that produce functionalized building blocks, DFT calculations have been used to show that both steric and electrostatic interactions are key in determining the diastereoselectivity of the reaction. nih.gov Similarly, the diastereofacial selectivity in reactions of O-protected 2S-hydroxy-propanal with organomagnesium reagents was found to be dependent on the solvent, a phenomenon that can be rationalized through computational modeling of the transition states. researchgate.net These examples underscore how computational methods can be applied to predict the regioselectivity and stereoselectivity of reactions involving this compound under various solvent conditions.

Conformational Analysis and Stereochemical Modeling

This compound possesses two rotatable bonds and a stereocenter (at C2), leading to a complex conformational landscape and the existence of enantiomers. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them.

Detailed theoretical studies on the conformational preferences of the closely related 3-hydroxypropanal have been conducted using DFT. researchgate.netresearchgate.net These studies revealed that the most stable conformer is an "eclipsed" structure stabilized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. researchgate.netresearchgate.net This hydrogen bonding significantly influences the molecule's shape and reactivity. It is highly probable that this compound exhibits similar intramolecular hydrogen bonding, which would be a dominant factor in its conformational preferences.

Stereochemical modeling is used to understand and predict the three-dimensional outcome of reactions. For chiral molecules like this compound, this is particularly important. The Cahn-Ingold-Prelog (CIP) priority system is used to assign the absolute configuration (R or S) at the stereocenter. qmul.ac.uk For (2R)-3-chloro-2-hydroxypropanal, the priority of the substituents on C2 would be established to determine its configuration. qmul.ac.uknih.gov Computational modeling, such as ab initio molecular orbital analysis, has been used to understand the mechanism and stereochemical outcome of reactions like the addition of organomagnesium reagents to the related 2-hydroxypropanal. acs.org Such analyses can elucidate the transition state structures that lead to the observed stereoselectivity.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₃H₅ClO₂ |

| 3-Hydroxypropanal | 3-Hydroxypropanal | C₃H₆O₂ |

| 3-Bromopropanal | 3-Bromopropanal | C₃H₅BrO |

| Hydroxyacetone | 1-Hydroxypropan-2-one | C₃H₆O₂ |

| 3-Chloro-2-methyl-1-propene | 3-Chloro-2-methylprop-1-ene | C₄H₇Cl |

| Deoxyguanosine | 2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one | C₁₀H₁₃N₅O₄ |

| 2-Hydroxypropanal | 2-Hydroxypropanal | C₃H₆O₂ |

Synthesis and Reactivity of Advanced Derivatives and Analogues of 3 Chloro 2 Hydroxypropanal

Halogenated Propanals and Their Transformation Products

The manipulation of the halogen content and position within the propanal framework is a significant area of study. While 3-chloro-2-hydroxypropanal is a key starting point, its reactivity allows for the generation of other halogenated species. The transformation of these compounds is crucial for creating intermediates in various synthetic pathways.

Halogenated propanals and related compounds can undergo various transformations, including bioremediation and further chemical reactions. For instance, certain bacteria are capable of dehalogenating compounds, converting them into less halogenated or non-halogenated products. Studies on bacteria like Rhodococcus erythropolis and Xanthobacter autotrophicus show they can hydrolyze halogenated alkanes to their corresponding alcohols. middlebury.eduresearchgate.net This enzymatic activity highlights a potential pathway for the transformation of halogenated propanals. The presence of a propanal moiety, however, has been noted to potentially inhibit the dehalogenation of other compounds like 1-chlorobutane, indicating complex interactions within biological systems. middlebury.edusigmaaldrich.cn

In chemical synthesis, the transformation of related dichloropropenes can lead to the formation of this compound. For example, the biotransformation of 1,3-dichloropropenes by cytochrome P-450 can yield stereospecific epoxides which then hydrolyze to form this compound. cdc.gov This metabolic pathway underscores the chemical linkage between different halogenated C3 compounds.

The table below summarizes findings on the transformation of related halogenated compounds, providing insight into the potential reactivity of derivatives of this compound.

| Organism/System | Substrate | Transformation | Product | Reference |

| Rhodococcus erythropolis | 1-Chlorobutane | Enzymatic Hydrolysis | 1-Butanol and HCl | researchgate.net |

| Cytochrome P-450 | 1,3-Dichloropropenes | Biotransformation/Hydrolysis | This compound | cdc.gov |

Functionalized 3-Hydroxypropanal (B37111) Derivatives

The aldehyde and hydroxyl groups of 3-hydroxypropanal derivatives are prime targets for functionalization, leading to a wide array of synthetically useful molecules. Protecting group strategies are commonly employed to selectively react one part of the molecule while preserving another.

Research has demonstrated the conversion of protected 3-hydroxypropanal derivatives into more complex structures. For instance, a tert-butyldimethylsilyl (TBS)-protected 3-hydroxypropanal can undergo a Brown crotylation reaction to yield an anti-alcohol, which is a key step in a multi-step synthesis. nih.gov This intermediate can then be further functionalized through oxidation of the alcohol, dihydroxylation, and Horner-Wadsworth-Emmons (HWE) olefination to produce unsaturated esters. nih.gov

Another significant functionalization involves the reaction of the aldehyde. A protected primary alcohol of a 3-hydroxypropanal derivative can be oxidized to the corresponding aldehyde, which then participates in reactions like the Nozaki-Hiyama-Kishi reaction or HWE reactions to extend the carbon chain and introduce new functionalities. nih.gov These sequences are instrumental in the total synthesis of complex natural products.

A notable example of creating a functionalized derivative is the synthesis of sodium 3-chloro-2-hydroxy propanesulfonate. This is achieved through the reaction of epichlorohydrin (B41342) with sodium bisulfite. google.com The resulting compound contains a hydrophilic sulfonate group in addition to the reactive chlorine atom and hydroxyl group, making it a valuable functional monomer. google.com

The following table details examples of functionalization reactions starting from 3-hydroxypropanal derivatives.

Interactive Data Table: Functionalization of 3-Hydroxypropanal Derivatives| Starting Material | Reagents | Reaction Type | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| TBS-protected 3-hydroxypropanal | 1. Brown Crotylation 2. TBSCl 3. OsO4 4. Periodate 5. HWE Reagents | Crotylation, Protection, Dihydroxylation, Cleavage, Olefination | Unsaturated Ester | Not specified for full sequence | nih.gov |

| Protected primary alcohol | 1. Oxidation (e.g., Dess-Martin) 2. HWE Reagents | Oxidation, Olefination | α,β-Unsaturated Ketone | 78% (for HWE step) | nih.gov |

Chiral Analogues and Their Synthetic Potential

The stereochemistry of this compound analogues is of paramount importance for their application in asymmetric synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The creation of enantiomerically pure building blocks allows for precise control over the three-dimensional structure of the final product.

A key strategy for accessing chiral analogues involves starting with a chiral precursor. Chiral epichlorohydrin is a common starting material, which upon reaction with sodium cyanide, can yield chiral 3-chloro-2-hydroxypropionitrile. google.com This nitrile can then be converted into valuable chiral intermediates, such as 3-hydroxypyrrolidine compounds, through a sequence involving protection of the hydroxyl group, reduction of the nitrile, and intramolecular cyclization. google.com The use of a protecting group on the hydroxyl function is critical to prevent side reactions and ensure high yield and purity of the desired chiral product. google.com

The synthetic utility of chiral hydroxypropanal analogues is demonstrated in their use as substrates in stereoselective reactions. For example, (S)-2-(benzyloxy)-3-hydroxypropanal is a chiral aldehyde used as an intermediate in asymmetric synthesis. Similarly, the diastereoselective allylation of O-TBS-protected (S)-2-methyl-3-hydroxypropanal highlights the control that the chiral center exerts on subsequent bond formations. core.ac.uk

Chiral Lewis acids and organocatalysts are also employed to induce chirality in reactions involving propanal-like structures. Proline-catalyzed intermolecular aldol (B89426) reactions and the use of chiral oxazaborolidines in Diels-Alder reactions exemplify methods to create chiral centers with high enantioselectivity. ucl.ac.ukscielo.br These catalytic asymmetric approaches are fundamental to modern organic synthesis.

The table below presents examples of the synthesis and application of chiral analogues.

Interactive Data Table: Synthesis and Application of Chiral Analogues| Chiral Starting Material/Analogue | Reaction | Key Transformation | Product/Application | Reference |

|---|---|---|---|---|

| Chiral Epichlorohydrin | 1. Ring-opening with NaCN 2. Protection, Reduction, Cyclization | Formation of chiral cyanohydrin, followed by cyclization | Chiral 3-hydroxypyrrolidine | google.com |

| (S)-2-hydroxypropanal (protected) | Still-Gennari Olefination, Cyclization | Formation of a butenolide | Intermediate for Diels-Alder reaction in alkaloid synthesis | thieme-connect.com |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes and Sustainable Catalytic Systems for 3-Chloro-2-hydroxypropanal

The chemical industry's shift towards sustainability has catalyzed research into environmentally benign synthetic methods. chemistryjournals.net For this compound, future efforts will concentrate on moving away from traditional routes that often rely on hazardous reagents and generate significant waste. The focus is on applying green chemistry principles such as the use of renewable feedstocks, safer solvents like water or ionic liquids, and energy-efficient processes. chemistryjournals.net

A significant area of research involves the utilization of biocatalysis. Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. For instance, research into enzymes like deoxyribose-5-phosphate aldolase (DERA) has shown success in producing the parent compound, 3-hydroxypropanal (B37111), from simple, renewable C1 and C2 feedstocks like methanol and ethanol. mdpi.comnih.gov Future work will likely explore the engineering of aldolases or related enzymes to accept chlorinated substrates or to perform chlorination in a biocatalytic cascade, providing a direct, green route to this compound.

Another promising avenue is the development of advanced catalytic systems using earth-abundant metals or heterogeneous catalysts. These catalysts can facilitate the conversion of renewable resources, such as glycerol (a byproduct of biodiesel production), into valuable chlorohydrins. nih.gov Research will aim to design highly selective and recyclable catalysts that can efficiently convert glycerol derivatives to this compound, maximizing atom economy and minimizing waste streams. chemistryjournals.net

| Green Strategy | Description | Potential Advantages | Research Focus |

| Biocatalysis | Use of engineered enzymes (e.g., aldolases, halohydrin dehalogenases) to synthesize the target molecule. | High selectivity, mild reaction conditions (low energy), use of renewable feedstocks, reduced waste. | Enzyme discovery and engineering for chlorinated substrates; development of whole-cell biocatalyst systems. |

| Heterogeneous Catalysis | Development of solid-supported catalysts for the conversion of renewable feedstocks like glycerol. | Catalyst recyclability, simplified product purification, potential for use in continuous flow systems. | Design of catalysts with high selectivity for the desired chlorohydrin; improving catalyst lifetime and resistance to poisoning. |

| Alternative Solvents | Replacing traditional volatile organic solvents (VOCs) with water, supercritical fluids, or ionic liquids. chemistryjournals.net | Reduced toxicity and environmental pollution, enhanced reaction rates, and unique reactivity. chemistryjournals.net | Screening solvent systems for optimal reactivity and selectivity; developing efficient product extraction methods. |

| Flow Chemistry | Performing synthesis in continuous flow reactors instead of traditional batch processes. chemistryjournals.net | Improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability. chemistryjournals.net | Designing compact and efficient microreactors; integrating catalytic systems into flow processes. |

Exploration of Novel Reaction Pathways and Unexplored Reactivity Patterns

This compound possesses a unique combination of functional groups—an aldehyde, a secondary alcohol, and a primary alkyl chloride—that suggests a rich and largely unexplored reactivity. Future research will focus on leveraging this trifunctional architecture to uncover novel transformations. The aldehyde group can participate in a wide range of carbonyl chemistry, while the α-hydroxy and β-chloro substituents can exert significant electronic and steric influence, potentially leading to unique stereochemical outcomes.

Emerging research directions include:

Organocatalysis: The aldehyde functionality is a prime handle for asymmetric organocatalysis. Future studies could explore enantioselective additions to the carbonyl group, using chiral amines or N-heterocyclic carbenes, with the adjacent hydroxyl and chloro groups directing the stereochemical course of the reaction.

Intramolecular Cyclizations: The proximity of the three functional groups makes this compound an ideal substrate for designing novel intramolecular cyclization reactions to form functionalized three-, four-, or five-membered rings, which are valuable motifs in medicinal chemistry.

Halohydrin Chemistry: The chloro-alcohol moiety is a classic precursor to epoxides. Research could investigate novel, mild methods for this transformation and explore the subsequent reactions of the resulting highly functionalized epoxide, glycidol. rsc.org

Advanced Computational Modeling for Predictive Chemical Design and Process Optimization

The integration of computational chemistry and data science is set to revolutionize process design and optimization. deskera.com For this compound, future research will increasingly rely on advanced modeling to accelerate development and improve efficiency. These computational tools can predict reaction outcomes, screen potential catalysts, and optimize process conditions without the need for extensive, time-consuming laboratory experiments. deskera.commdpi.com

Key areas for future computational research include:

Reaction Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), researchers can model reaction pathways at the molecular level. This allows for a deep understanding of the transition states and intermediates involved in both the synthesis and subsequent reactions of this compound, guiding the design of more efficient catalysts and reaction conditions.

Process Simulation and Optimization: Process simulation software (e.g., AspenPlus, CHEMCAD) will be used to model the entire production process. mdpi.com This enables the optimization of parameters like temperature, pressure, and flow rates to maximize yield, minimize energy consumption, and reduce costs. deskera.comresearchgate.net

Machine Learning and AI: Artificial intelligence and machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds or the performance of new catalysts. deskera.compsecommunity.org This predictive power can drastically reduce the number of experiments needed, accelerating the discovery of novel synthetic routes and applications for this compound. psecommunity.org

| Modeling Technique | Application Area | Objective |

| Quantum Mechanics (e.g., DFT) | Catalyst design, reaction mechanism studies. | Predict catalyst activity and selectivity; understand transition states to overcome reaction barriers. |

| Process Simulation (Flowsheeting) | Plant design, process optimization. researchgate.netmdpi.com | Optimize operating conditions for maximum yield and energy efficiency; perform economic evaluations. mdpi.comresearchgate.net |

| Computational Fluid Dynamics (CFD) | Reactor design. mdpi.com | Model fluid flow and heat transfer within reactors to ensure efficient mixing and performance. |

| Machine Learning / AI | Predictive modeling. deskera.compsecommunity.org | Predict reaction outcomes, screen virtual libraries of catalysts, identify optimal process parameters from complex datasets. psecommunity.org |

Integration of this compound in Complex Synthetic Cascades and Multicomponent Reactions

The efficiency of chemical synthesis can be dramatically improved by combining multiple reaction steps into a single operation. frontiersin.org this compound, with its multiple reactive sites, is an excellent candidate for the design of synthetic cascades and multicomponent reactions (MCRs). These strategies enhance atom and step economy, reduce waste, and allow for the rapid assembly of complex molecular architectures from simple precursors. frontiersin.org

Future research will likely explore the use of this compound as a key building block in MCRs. For example, the aldehyde group can readily participate in classic MCRs like the Passerini or Ugi reactions, which involve an aldehyde, an isocyanide, and other components. organic-chemistry.org The chloro and hydroxyl groups would be carried through the reaction, providing functionality in the product for further transformations or for influencing the molecule's biological activity.

Furthermore, tandem or cascade reactions initiated at one functional group could trigger subsequent reactions at another. A reaction at the aldehyde, for instance, could be followed by an intramolecular substitution involving the chloride, leading to the formation of complex heterocyclic structures in a single pot. The development of such reactions would be a key trend, offering a powerful method for generating molecular diversity and building libraries of novel compounds for various applications. organic-chemistry.org

Q & A

Q. Why do different studies report varying yields for the chlorination of 2-hydroxypropanal?

- Methodological Answer :

- Catalyst Variability : AlCl₃ vs. FeCl₃ catalysts alter regioselectivity. FeCl₃ minimizes over-chlorination but requires longer reaction times (12–24 hrs) .

- Workup Procedures : Aqueous quenching (vs. organic extraction) may hydrolyze intermediates. Detailed protocols in supplementary materials resolve discrepancies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.